2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H13ClF3N3 and its molecular weight is 243.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The chemical structure of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has been utilized in the design and synthesis of various derivatives with potential antibacterial properties. For instance, novel derivatives containing this structure have been synthesized and demonstrated significant antibacterial activity against a range of bacterial strains. This underlines the potential of this chemical framework in developing new antibacterial agents (Prasad, 2021). Similarly, other synthesized derivatives, notably N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, have shown promising antibacterial activity, suggesting the versatility of this structure in contributing to the field of antibacterial drug development (Reddy & Prasad, 2021).
Catalytic Applications
The structure of this compound and its derivatives have been explored in various catalytic processes. Specifically, pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, involving this structure, have been prepared and shown to effectively catalyze the oligomerization and polymerization of ethylene. The activity of these complexes is influenced by factors like the co-catalyst and solvent used, which opens avenues for further research in optimizing these conditions for industrial applications (Obuah et al., 2014).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11;/h7H,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBNHVCCJPPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.